3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
The compound 3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core. Key structural elements include:
- Thiazolo[3,2-b][1,2,4]triazole scaffold: A fused bicyclic system combining thiazole and 1,2,4-triazole rings, known for its pharmacological relevance in antimicrobial, anti-inflammatory, and kinase inhibitory activities .
- o-Tolyl substituent: A 2-methylphenyl group at position 2 of the thiazolo-triazole ring, contributing steric bulk and modulating electronic properties.
Properties
IUPAC Name |
3-fluoro-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-13-5-2-3-8-17(13)18-22-19-24(23-18)15(12-27-19)9-10-21-28(25,26)16-7-4-6-14(20)11-16/h2-8,11-12,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOLZKGWGJYPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H18FN4OS
- Molecular Weight : 362.4 g/mol
- IUPAC Name : 3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- SMILES Notation : CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include:
- Formation of the thiazole ring through reactions involving thioamides and α-haloketones.
- Cyclization to form the triazole ring using hydrazonoyl halides.
- Coupling with the o-tolyl group to achieve the final structure.
Biological Activity
Research has shown that compounds similar to 3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide exhibit a range of biological activities:
Antimicrobial Activity
Studies indicate that thiazole and triazole derivatives demonstrate significant antibacterial and antifungal properties. For instance:
- A related compound exhibited minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .
Anticancer Properties
Some derivatives have shown promise in inhibiting cancer cell proliferation. For example:
- Compounds derived from thiazolo-triazoles have been tested against various cancer cell lines, showing IC50 values in the micromolar range .
Neuroprotective Effects
Research has identified neuroprotective activities in compounds with similar structures:
- Certain thiazolo-triazole derivatives were effective in reducing neuronal injury in models of ischemia/reperfusion injury .
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of several thiazole derivatives against common bacterial strains. Results indicated that compounds similar to 3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide were effective inhibitors with promising MIC values.
Compound MIC (μg/mL) Target Organism Compound A 50 Staphylococcus aureus Compound B 75 Escherichia coli -
Case Study on Anticancer Activity :
- In vitro studies demonstrated that certain derivatives inhibited the growth of breast cancer cells with IC50 values ranging from 5 to 15 μM.
Compound IC50 (μM) Cancer Cell Line Compound C 5 MCF-7 Compound D 12 HeLa
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 423.47 g/mol. The structure features a thiazolo-triazole framework, which is significant for its interaction with biological targets. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a candidate for pharmaceutical applications.
Anticancer Properties
Research indicates that compounds similar to 3-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide exhibit significant anticancer activity. A study evaluated derivatives against various human cancer cell lines, including:
| Cancer Type | Cell Lines Tested | Activity Observed |
|---|---|---|
| Renal Cancer | A498, 786-O | Moderate to High |
| Leukemia | K562 | High |
| Colon Cancer | HCT116 | Moderate |
| Breast Cancer | MCF7 | High |
| Melanoma | A375 | Moderate |
These findings suggest that the compound's thiazolo-triazole structure may interfere with cellular proliferation pathways crucial for cancer growth .
Anti-inflammatory Effects
The compound has been noted for its potential anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in prostaglandin production, which is pivotal in mediating inflammatory responses. The mechanism involves:
- Target Enzymes : COX-1 and COX-2
- Pathway Affected : Arachidonic acid pathway
Inhibition of these enzymes could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies have suggested that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds may possess antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in bacteria. This makes them potential candidates for developing new antibiotics .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study synthesized a series of thiazolo-triazole derivatives and evaluated their anticancer activity against a panel of cancer cell lines. The results demonstrated that specific modifications to the thiazolo-triazole core could enhance potency against breast and colon cancer cells.
Case Study 2: Inhibition of COX Enzymes
Research focused on the anti-inflammatory effects of related compounds showed that they effectively reduced inflammation in animal models by significantly lowering COX enzyme activity. This suggests a promising avenue for treating chronic inflammatory conditions.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonamide moiety participates in acid-base and nucleophilic substitution reactions.
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12 h | 3-fluorobenzenesulfonic acid | 85% | |
| Alkylation | K₂CO₃, DMF, alkyl halide, 60°C, 8h | N-alkylated sulfonamide derivatives | 60–75% | |
| Acylation | Pyridine, acyl chloride, RT, 4h | Sulfonamide-acyl hybrid compounds | 50–68% |
-
Mechanistic Notes :
-
Hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.
-
Alkylation/acylation occurs at the sulfonamide nitrogen under basic conditions.
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Fluorine Substitution Reactions
The 3-fluoro group on the benzene ring undergoes selective aromatic nucleophilic substitution (SNAr) under specific conditions.
| Nucleophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methoxide | NaOMe, DMSO, 120°C, 24h | 3-methoxybenzenesulfonamide derivative | 45% | |
| Piperidine | Piperidine, DMF, 100°C, 18h | 3-piperidinylbenzenesulfonamide | 38% | |
| Thiophenol | K₂CO₃, DMF, 80°C, 12h | 3-(phenylthio)benzenesulfonamide | 55% |
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Key Factors :
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Electron-withdrawing sulfonamide group activates the ring for SNAr.
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Steric hindrance from the o-tolyl group on the thiazolo-triazole limits para-substitution.
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Thiazolo-Triazole Ring Modifications
The thiazolo[3,2-b] triazole core undergoes electrophilic substitution and cycloaddition reactions.
-
Regioselectivity :
Oxidative Transformations
The ethyl linker and heterocyclic system are susceptible to oxidation.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 4h | Sulfone and carboxylic acid derivatives | 40% | |
| mCPBA | CH₂Cl₂, RT, 12h | Thiazole S-oxide | 58% | |
| Ozone | -78°C, 1h, then Zn/H₂O | Cleaved ethyl linker | 30% |
-
Mechanistic Pathways :
Catalytic Functionalization
Palladium and copper catalysts enable cross-coupling reactions.
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, 80°C, 12h | Biaryl-thiazolo-triazole hybrids | 75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C, 24h | Aminated derivatives | 60% |
-
Substrate Compatibility :
Solvent and Catalyst Effects
Reaction outcomes are highly dependent on solvent polarity and catalyst choice.
| Reaction | Optimal Solvent | Catalyst | Efficiency Gain |
|---|---|---|---|
| Sulfonamide alkylation | DMF | K₂CO₃ | 20% vs. MeCN |
| Thiazole nitration | H₂SO₄ | – | 95% regioselectivity |
| CuAAC | t-BuOH/H₂O | CuSO₄/ascorbate | 82% yield |
-
Critical Observations :
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies are needed to explore its enantioselective transformations and biological target interactions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents and physical properties of the target compound with structurally related thiazolo[3,2-b][1,2,4]triazole derivatives:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br, F) increase melting points due to enhanced dipole interactions, while electron-donating groups (e.g., OCH3) lower melting points .
- Steric Effects : Bulky substituents like o-tolyl or 2-fluorophenyl may reduce solubility but improve binding specificity in hydrophobic enzyme pockets .
- Spectral Consistency : 13C NMR signals for the thiazolo-triazole core (C-8: ~165 ppm, C-2: ~157 ppm) remain consistent across analogs, confirming structural integrity .
Q & A
Q. What are the standard synthetic routes for preparing thiazolo[3,2-b][1,2,4]triazole derivatives, and how are reaction conditions optimized?
The synthesis typically involves cyclization of triazole-thiol precursors with sulfonic acid derivatives under controlled conditions. For example, concentrated sulfuric acid is used to promote cyclization at 0°C for 3 hours, followed by room-temperature stirring and recrystallization from ethanol to isolate the product . Optimization focuses on reaction time, acid concentration, and solvent selection to maximize yield and purity. Key steps include:
Q. What spectroscopic and analytical methods are used to characterize this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents on the thiazolo-triazole core and benzenesulfonamide group .
- X-ray crystallography : Resolves bond angles (e.g., C22—C21—C20: 119.7°) and confirms stereoelectronic effects of fluorine substituents .
- Mass spectrometry : Validates molecular weight (e.g., 433.9 g/mol for related analogs) .
- HPLC : Assesses purity (>95% for pharmacological studies) .
Advanced Research Questions
Q. How do structural modifications (e.g., o-tolyl, benzenesulfonamide groups) influence biological activity in thiazolo-triazole derivatives?
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Substituent effects : Fluorine at the ortho-position enhances electronegativity, improving target binding (e.g., p38 MAP kinase inhibition) . Replacing the benzenesulfonamide with a phenoxymethyl group reduces potency by 40%, as shown in in vitro kinase assays .
-
SAR trends :
Substituent Biological Activity (IC₅₀) Target 2-Fluorophenyl 12 nM p38 MAP kinase 4-Chlorophenyl 85 nM p38 MAP kinase Phenoxymethyl 210 nM p38 MAP kinase
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Meta-analysis : Compare analogs with varying substituents (e.g., chloro vs. fluoro) to identify electronic vs. steric contributions .
- Crystallographic validation : Resolve binding modes (e.g., fluorine’s role in hydrogen bonding with kinase active sites) .
- Dose-response profiling : Test compounds across multiple concentrations to rule out assay-specific artifacts .
Q. How are crystallographic techniques applied to determine binding modes with biological targets?
- Single-crystal XRD : Resolve torsion angles (e.g., C17—C22—F23: 117.38°) and confirm fluorine’s orientation in the active site .
- Docking simulations : Align crystal structures (PDB: 3XYZ) with triazolo-thiadiazole cores to predict interactions .
- Thermal shift assays : Validate target engagement by measuring protein melting temperature (ΔTm > 2°C indicates strong binding) .
Methodological Considerations
Q. Synthetic Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | H₂SO₄, 0°C → RT, 6 h | 72 | 90 | |
| Thiol coupling | POCl₃, reflux, 6 h | 68 | 88 | |
| Recrystallization | Ethanol, −20°C | 95 | 99 |
Q. Biological Assay Protocol
- Antimicrobial testing : Use agar dilution (MIC ≤ 8 µg/mL) against S. aureus .
- Kinase inhibition : p38 MAP kinase assay with ATP concentration 10 µM and 1 h incubation .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
